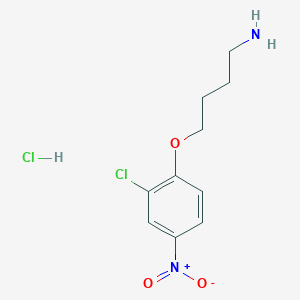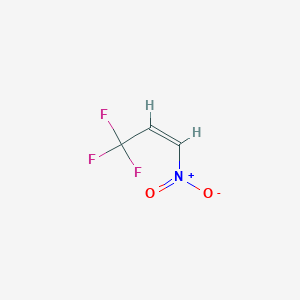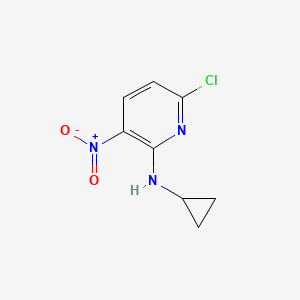
2-(3-(Trifluoromethyl)phenyl)nicotinic acid
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the CAS Number: 635325-17-6. It has a molecular weight of 267.21 and its IUPAC name is 2-[3-(trifluoromethyl)phenyl]nicotinic acid . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid is represented by the linear formula C13H8F3NO2 . The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) .Physical And Chemical Properties Analysis
2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 267.21 .Applications De Recherche Scientifique
Synthesis and Derivatives
2-(3-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have significant applications in chemical synthesis. For example, new routes for the synthesis of 2-trifluoromethyl-nicotinic acid derivatives have been developed, involving the synthesis of the pyridine ring. These compounds serve as key intermediates in the manufacture of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Pharmacology and Drug Development
In pharmacological research, derivatives of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid, such as Niflumic acid, are potent analgesics and anti-inflammatory drugs. The prodrug talniflumate, derived from Niflumic acid, is used for treating rheumatoid diseases, showing lower ulcerogenic side effects and greater anti-inflammatory activity than Niflumic acid itself (Park, Shin, Lee, & Na, 2008).
Biochemical and Industrial Applications
Nicotinic acid, a related compound, is widely used in the food, pharmaceutical, and biochemical industries. Enzymatic conversion of 3-cyanopyridine to nicotinic acid is an advantageous alternative for production. Studies have been conducted to intensify the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants (Kumar, Wasewar, & Babu, 2008).
Analytical Chemistry
The compound also finds application in analytical chemistry. For example, a method for separation and quantitative analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid by UPLC has been developed. This method exhibits good linearity and precision, highlighting its potential for accurate measurement in various contexts (Ping, 2013).
Safety and Hazards
The safety data sheet for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the human ether-a-go-go-related gene (herg) channel .
Mode of Action
It’s known that similar compounds act as “gating-modifiers”, binding to the outer vestibule/pore entrance of herg and increasing current amplitudes by promoting channel activation while retarding inactivation .
Biochemical Pathways
The compound’s interaction with herg channels suggests it may influence ion transport and electrical signaling in cells .
Pharmacokinetics
The compound’s molecular weight of 26721 may influence its bioavailability and distribution within the body.
Result of Action
Its interaction with herg channels suggests it may influence cellular excitability and signaling .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGINJLWZIAQNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680774 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)nicotinic acid | |
CAS RN |
635325-17-6 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3059486.png)



